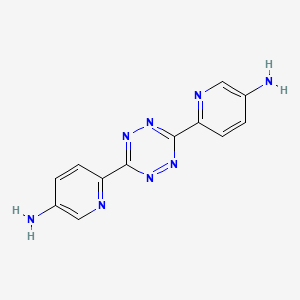

6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine)

Beschreibung

6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) is a symmetric tetrazine derivative featuring pyridin-3-amine substituents at the 3,6-positions of the 1,2,4,5-tetrazine ring. Its structure enables applications in bioorthogonal chemistry due to the electron-deficient tetrazine core, which participates in inverse electron-demand Diels-Alder (IEDDA) reactions. However, its synthesis and stability are influenced by the pyridine-amine substituents, which differ from other tetrazine derivatives used in energetic materials or coordination polymers .

Eigenschaften

CAS-Nummer |

199384-86-6 |

|---|---|

Molekularformel |

C12H10N8 |

Molekulargewicht |

266.26 g/mol |

IUPAC-Name |

6-[6-(5-aminopyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine |

InChI |

InChI=1S/C12H10N8/c13-7-1-3-9(15-5-7)11-17-19-12(20-18-11)10-4-2-8(14)6-16-10/h1-6H,13-14H2 |

InChI-Schlüssel |

KHDCTHSMRPOYLZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1N)C2=NN=C(N=N2)C3=NC=C(C=C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

6,6'-(1,2,4,5-Tetrazin-3,6-diyl)bis(pyridin-3-amin) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Amin-Derivate liefern.

Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei der Tetrazinring als Elektrophil fungiert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden unter milden Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Tetrazine und Pyridine, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

6,6'-(1,2,4,5-Tetrazin-3,6-diyl)bis(pyridin-3-amin) hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 6,6'-(1,2,4,5-Tetrazin-3,6-diyl)bis(pyridin-3-amin) beinhaltet seine Interaktion mit molekularen Zielstrukturen über verschiedene Wege:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren.

Beteiligte Wege: Es kann Signalwege beeinflussen, die mit Zellwachstum und -apoptose zusammenhängen, was es zu einem möglichen Kandidaten für therapeutische Anwendungen macht.

Analyse Chemischer Reaktionen

Types of Reactions

6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring acts as an electrophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted tetrazines and pyridines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.

Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.

Industry: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Reactivity and Stability

Key Insights:

- The pyridin-3-amine groups in the target compound enhance solubility in polar solvents, making it suitable for aqueous bioorthogonal reactions, whereas aryl or azole substituents (e.g., BPT, BTATz) favor thermal stability and energetic performance .

- Amino-substituted tetrazines (e.g., 1,2,4,5-tetrazine-3,6-diamine) exhibit reduced reactivity due to electron donation, limiting their use in IEDDA chemistry .

Energetic and Physicochemical Properties

Key Insights:

- BPT’s low sensitivity and high thermal stability make it a preferred scaffold for propellants, whereas the pyridine-amine derivative lacks comparable energetic performance .

Biologische Aktivität

6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) is a compound that belongs to the class of tetrazines, known for their unique chemical properties and biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The biological activity of this compound is primarily linked to its ability to participate in bioorthogonal reactions, particularly in the context of drug delivery and imaging.

Structure

The compound features a central 1,2,4,5-tetrazine moiety linked to two pyridin-3-amine groups. This structure enables it to act as a versatile ligand in coordination chemistry and facilitates its reactivity in various chemical transformations.

Synthesis

The synthesis of 6,6'-(1,2,4,5-tetrazine-3,6-diyl)bis(pyridin-3-amine) typically involves multi-step reactions starting from readily available precursors. The synthesis can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for purification.

The biological activity of this compound is largely attributed to its ability to undergo inverse electron demand Diels-Alder reactions. This property allows it to react with various dienophiles in biological systems, facilitating selective labeling and targeting of biomolecules.

Case Studies

- Bioorthogonal Labeling : A study demonstrated the use of tetrazines in bioorthogonal labeling applications. The compound was shown to react rapidly with trans-cyclooctene (TCO), allowing for efficient labeling of proteins in live cells . This reaction is crucial for developing imaging agents that can visualize biological processes in real time.

- Drug Delivery Systems : Research indicated that tetrazine derivatives can be utilized in drug delivery systems where they serve as linkers that release therapeutic agents upon reaction with specific targets within the body . This approach enhances the specificity and efficacy of drug delivery.

- Anticancer Activity : Preliminary studies suggest that compounds containing tetrazine moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive species that induce apoptosis in cancer cells .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.